3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid
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Overview
Description
3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a propanoic acid moiety
Preparation Methods
The synthesis of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group and the propanoic acid moiety. One common synthetic route involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Chemical Reactions Analysis
3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds, including fungicides and other agrochemicals.
Biology: The compound is studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of fungicides that inhibit succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain
Mechanism of Action
The primary mechanism of action of 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid involves the inhibition of succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts the energy production process in fungal cells, leading to their death. This mechanism is particularly effective against a broad spectrum of fungal species .
Comparison with Similar Compounds
3-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid can be compared with other similar compounds, such as:
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring but differs in the position of the carboxylic acid group.
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Similar in structure but contains a carboxamide group instead of a carboxylic acid group.
Benzovindiflupyr, Bixafen, Fluxapyroxad, Isopyrazam, Pydiflumetofen, Sedaxane: These are commercial fungicides that contain similar structural motifs and act by inhibiting succinate dehydrogenase
The uniqueness of this compound lies in its specific substitution pattern and its effectiveness as an intermediate in the synthesis of various fungicides.
Biological Activity
3-[3-(Difluoromethyl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and specific case studies highlighting its efficacy.
- Molecular Formula : C8H10F2N2O2
- Molecular Weight : 204.174 g/mol
- CAS Number : 957513-84-7
Pharmacological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
- Antitumor Activity :
- Anti-inflammatory Properties :
- Antibacterial and Antifungal Activity :
Structure-Activity Relationships (SAR)
Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Key findings include:
- Substituent Effects : The presence of difluoromethyl groups enhances the lipophilicity and biological activity of the compounds.
- Positioning of Functional Groups : The positioning of substituents on the pyrazole ring significantly affects the potency against specific biological targets, including tumor cells and pathogens .
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole derivatives for their ability to inhibit cancer cell proliferation. The compound this compound was found to significantly reduce cell viability in vitro against various cancer cell lines, with IC50 values indicating potent antitumor activity .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of pyrazole derivatives were assessed using an LPS-induced model in vitro. The results demonstrated that compounds like this compound effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[3-(difluoromethyl)pyrazol-1-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c8-7(9)5-1-3-11(10-5)4-2-6(12)13/h1,3,7H,2,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNMTIIPXVEEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(F)F)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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